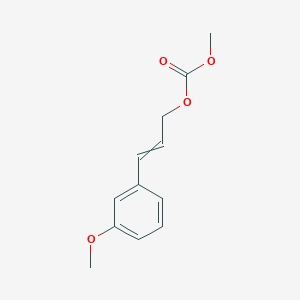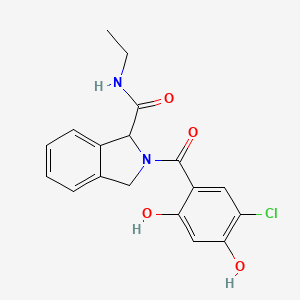
Methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C11H11ClO5 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methoxy group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate typically involves the esterification of 4-chloro-2-hydroxybenzoic acid with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures (around 65°C) for several hours. The product is then purified through extraction and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 4-chloro-2-hydroxybenzoic acid and methanol.
Oxidation: Quinones.
Reduction: Hydroquinones.
Applications De Recherche Scientifique
Methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate: Similar structure but with a methoxy group instead of a chloro group.
Methyl 4-hydroxy-2-(2-methoxy-2-oxoethoxy)benzoate: Contains a hydroxy group instead of a chloro group.
Methyl 4-bromo-2-(2-methoxy-2-oxoethoxy)benzoate: Contains a bromo group instead of a chloro group.
Uniqueness
Methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can participate in specific interactions with molecular targets, making this compound valuable for certain applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
876306-67-1 |
|---|---|
Formule moléculaire |
C11H11ClO5 |
Poids moléculaire |
258.65 g/mol |
Nom IUPAC |
methyl 4-chloro-2-(2-methoxy-2-oxoethoxy)benzoate |
InChI |
InChI=1S/C11H11ClO5/c1-15-10(13)6-17-9-5-7(12)3-4-8(9)11(14)16-2/h3-5H,6H2,1-2H3 |
Clé InChI |
KUMOFZFZIKAOGV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=C(C=CC(=C1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
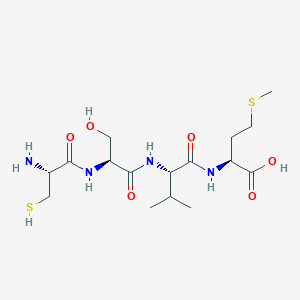
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)


![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)

propanedinitrile](/img/structure/B12610485.png)
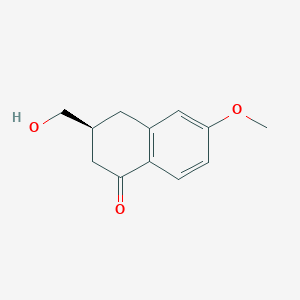
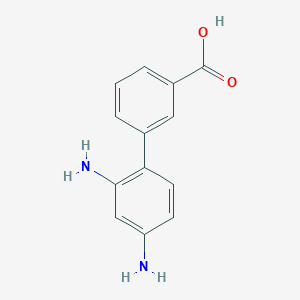
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)
